Kalata B7
Description
Overview of Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs)
Ribosomally synthesized and post-translationally modified peptides (RiPPs), also known as ribosomal natural products, constitute a diverse superfamily of natural products originating from ribosomes. wikipedia.orgrsc.org These peptides are initially produced as precursor peptides via ribosomal synthesis, following the standard genetic code. mdpi.commdpi.com Subsequently, they undergo extensive and often complex enzymatic post-translational modifications (PTMs). wikipedia.orgmdpi.commdpi.com These modifications are crucial for converting the linear precursor peptides into their mature, biologically active forms, contributing significantly to the structural and functional diversity observed in RiPPs. mdpi.commdpi.com PTMs in RiPPs can include processes such as cyclization, dehydration, methylation, glycosylation, hydroxylation, and the formation of unusual amino acids or cross-links. mdpi.commdpi.com RiPPs are found across various organisms, including prokaryotes, eukaryotes, and archaea, and exhibit a wide array of biological functions. wikipedia.org The study of RiPPs has gained significant interest due to advances in genome sequencing, which allows for the more predictable identification of their chemical structures from genomic data compared to other natural products. wikipedia.org
Defining the Cyclotide Family: Structural and Topological Characteristics
Cyclotides are a family of naturally occurring macrocyclic peptides found predominantly in plants. uq.edu.auoup.com They are defined by a unique structural motif termed the cyclic cystine knot (CCK). uq.edu.auebi.ac.uk This motif is characterized by two key features: a head-to-tail cyclic peptide backbone and an intricate arrangement of disulfide bonds forming a cystine knot. uq.edu.auoup.comebi.ac.uk These combined features render cyclotides exceptionally stable against thermal, chemical, and enzymatic degradation compared to linear peptides of similar size. uq.edu.aunih.govdiva-portal.orgnih.govmdpi.com
Head-to-Tail Cyclic Backbone
A defining characteristic of cyclotides is their head-to-tail cyclized peptide backbone. uq.edu.auoup.comebi.ac.uk Unlike conventional linear peptides that have distinct N- and C-termini, the terminal amino and carboxyl groups of cyclotides are joined by a peptide bond, forming a continuous ring structure. ucb.br This cyclic structure contributes significantly to their remarkable stability and resistance to exopeptidases. ebi.ac.uknih.govdiva-portal.orgnih.gov The cyclization point typically involves a conserved Asn or Asp residue in loop 6 of the precursor protein, which is essential for the biosynthetic cyclization process. uq.edu.au
Cystine Knot Motif and Disulfide Bond Connectivity
In addition to the cyclic backbone, cyclotides possess a cystine knot motif formed by six conserved cysteine residues. uq.edu.auebi.ac.uk These cysteine residues form three disulfide bonds. uq.edu.auebi.ac.uk The arrangement of these disulfide bonds is specific and interlocking: two disulfide bonds and their connecting backbone segments form a ring that is threaded by the third disulfide bond. uq.edu.auebi.ac.ukpsu.edu This topological feature is referred to as the cyclic cystine knot (CCK) motif. uq.edu.auebi.ac.uk The disulfide connectivity in cyclotides is consistently I-IV, II-V, and III-VI, where the Roman numerals indicate the order of the cysteine residues from the N- to the C-terminus in the linear precursor sequence. uq.edu.aunih.govnih.gov This knotted arrangement provides a rigid and compact core to the cyclotide structure, further enhancing its stability. nih.govnih.gov
Classification into Subfamilies: Möbius, Bracelet, and Trypsin Inhibitor
Cyclotides are classified into three main subfamilies based on structural and sequence characteristics: the Möbius, Bracelet, and Trypsin Inhibitor subfamilies. oup.comnih.govnih.govwindows.netscirp.org Although all subfamilies share the common cyclic cystine knot topology and disulfide connectivity, they differ in their local loop conformations and amino acid content. oup.comnih.gov
Kalata B7 is specifically classified as a member of the Möbius cyclotide subfamily. uq.edu.auscirp.orgfrontiersin.org The distinguishing feature of Möbius cyclotides, including this compound, is the presence of a cis-Pro peptide bond, typically located in loop 5. oup.comdiva-portal.orgnih.govscirp.orgxiahepublishing.com This cis-Pro residue introduces a conceptual 180° twist in the peptide backbone, giving the subfamily its name, analogous to a Möbius strip. oup.comdiva-portal.orgnih.govscirp.orgxiahepublishing.com Bracelet cyclotides, in contrast, lack this cis-Pro-induced twist, and the backbone circularization is more "bracelet-like". ebi.ac.ukdiva-portal.orgnih.govscirp.orgxiahepublishing.com Trypsin inhibitor cyclotides, while also possessing the CCK motif, have sequences that are quite different from the other two subfamilies and are known for their potent inhibitory activity against trypsin. oup.comnih.govwindows.netscirp.org Research findings indicate that this compound, like other Möbius cyclotides such as Kalata B1 and B2, interacts strongly with phosphatidylethanolamine-containing lipids in cellular membranes, leading to membrane disruption. uq.edu.aumdpi.comnih.gov
Historical Context of Cyclotide Discovery and Isolation
The history of cyclotide discovery is intertwined with ethnobotanical studies and the investigation of traditional medicines. The earliest accounts trace back to the 1970s with studies on the African plant Oldenlandia affinis (Rubiaceae), which was traditionally used to accelerate childbirth. oup.comchemistryviews.orgrsc.org The active uterotonic ingredient was identified as a peptide, later named kalata B1. oup.comrsc.org However, the full sequence, structure, and cyclic nature of kalata B1 could not be definitively determined with the protein chemistry techniques available at the time. oup.com
Over the following decades, advancements in analytical techniques, particularly NMR spectroscopy and mass spectrometry, facilitated the characterization of this unique class of peptides. nih.govrsc.orgbohrium.com The three-dimensional structure of kalata B1 was first reported in 1995, revealing its cystine-knot and backbone-cyclized nature. uq.edu.aunih.gov Around the same period, other macrocyclic peptides with similar structural features were isolated from plants in the Rubiaceae and Violaceae families. nih.gov These findings led to the formal definition of the cyclotide family in 1999, based on their shared sequence and structural motif, the cyclic cystine knot. uq.edu.auebi.ac.uknih.govrsc.org Early discovery efforts primarily relied on the isolation and chemical characterization of peptides from plant extracts. oup.comnih.govrsc.org More recently, genetic methodologies, based on the understanding that cyclotides are biosynthesized ribosomally from genetically encoded precursor proteins, have also been employed for cyclotide discovery. oup.com Cyclotides have since been identified in various plant families, including Cucurbitaceae, Fabaceae, and Solanaceae. oup.comnih.govscirp.orgfrontiersin.orgwikipedia.org
Ethnobotanical Origins and Traditional Uses of Oldenlandia affinis
The history of cyclotides is deeply intertwined with the ethnobotanical uses of the plant Oldenlandia affinis. This plant, a member of the Rubiaceae (coffee) family, is widely distributed in the Congo region of Africa. nih.gov Traditionally, aqueous extracts or a tea made from the leaves of O. affinis, known locally as "kalata-kalata," have been used by indigenous healers to accelerate labor and facilitate childbirth. nih.govnih.govtandfonline.comresearchgate.netxiahepublishing.compnas.orgmdpi.comnih.gov This traditional application provided the initial impetus for scientific investigation into the plant's bioactive compounds. tandfonline.comresearchgate.netxiahepublishing.compnas.orgmdpi.com
Beyond its uterotonic properties, Oldenlandia species have a broader history of traditional medicinal use in various regions. In some areas, decoctions of the whole plant are used internally for fever, stomach disorders, and diarrhea. prota4u.org Externally, pounded plants are used in poultices for treating ulcers, wounds, bruises, snake bites, insect stings, broken bones, rheumatism, lumbago, and ague. prota4u.org Oldenlandia corymbosa is traditionally used in India for jaundice and gonorrhea, while the aerial parts of Oldenlandia brachypoda and O. corymbosa are used in Chinese medicine for tumors and as an antiphlogistic. prota4u.org In Benin Republic, Oldenlandia affinis is mixed with honey for learning impairment and the decoction is used as an anti-colic drink. nih.govbioline.org.br
Early Identification of Uterotonic Principles
Scientific investigation into the uterotonic properties of Oldenlandia affinis began in the early 1970s. nih.govresearchgate.net Lorents Gran's ethnopharmacological studies documented the use of O. affinis extracts to induce uterine contractions in rats and rabbits, as well as on isolated human uterine strips. tandfonline.comresearchgate.net These investigations revealed that the observed uterotonic activity was associated with a peptide. nih.govresearchgate.netxiahepublishing.com The first such peptide identified was named kalata B1, after the traditional name for the herbal preparation. nih.govresearchgate.netmdpi.comnih.gov
The structural characterization of kalata B1 in the 1990s revealed its cyclic nature and the presence of the cystine knot, leading to the definition of the cyclotide family. nih.govxiahepublishing.com While kalata B1 was the first cyclotide to be structurally elucidated and recognized for its uterotonic activity, subsequent research identified other cyclotides in O. affinis, including this compound, which also exhibits strong contractility on human uterine smooth muscle cells. ijsred.comnih.govpnas.org
Significance of this compound in Cyclotide Research
This compound holds significant importance in cyclotide research, particularly in understanding the molecular mechanisms of cyclotide activity and their potential as templates for peptide design.
Prototypes for Receptor Modulation Studies
Recent studies have established this compound as a key cyclotide for investigating receptor modulation. This compound has been identified as a modulator of human G protein-coupled receptors (GPCRs), specifically the oxytocin (B344502) and vasopressin V1a receptors. nih.govnih.govtandfonline.compnas.orgfrontiersin.orgmdpi.comnih.gov This discovery provided molecular validation for the traditional uterotonic use of O. affinis extracts. nih.govfrontiersin.org
Research indicates that this compound acts as a partial agonist at the vasopressin V1a receptor. tandfonline.com Its activity at these receptors is similar to that of oxytocin and vasopressin, activating the associated G protein cascade. tandfonline.com While this compound's activity at these receptors has been described as moderate compared to the natural ligands oxytocin and vasopressin, with EC50 values in the range of 1 to 10 µM compared to approximately 1 nM for the natural ligands, its ability to interact with these important GPCRs highlights the potential of cyclotides as a source for GPCR ligand design. mdpi.com
Studies involving this compound have contributed to the understanding that cyclotides can modulate both class A and class B GPCRs. frontiersin.org This broadens the potential therapeutic applications of cyclotide-based ligands.
Relevance as a Model for Structure-Function Elucidation
This compound has served as a valuable model for elucidating the relationship between cyclotide structure and function. The unique cyclic and knotted structure of cyclotides provides exceptional stability, which is crucial for their biological activities. tandfonline.comacs.orgnih.govijsred.com
Detailed research findings have focused on identifying the specific regions of this compound responsible for its activity. The sequence of loop 3 in this compound has been found to stimulate isolated myometrium contractions. tandfonline.com Notably, this fragment (–CYTQGC–) shows some homology to oxytocin (CYIQNCPLG), suggesting a structural basis for its uterotonic activity. tandfonline.com
Studies have indicated that the tyrosine and glutamine residues within this compound are organized in a type II β-turn, which is capable of interacting with the oxytocin receptor. tandfonline.com These residues are also present in oxytocin. tandfonline.com
Furthermore, studies comparing this compound and Kalata B1 have shown differences in their interaction with membranes, potentially due to variations in charge distribution and hydrophobic patches. ijsred.com this compound's extra positive charge in loop six may influence its local interactions with micelle head groups and affect how its surface-exposed hydrophobic patches interact with membranes. ijsred.com
Here is a table summarizing some key characteristics and research findings related to this compound:
| Feature | Description |
| Cyclotide Family | Möebius subfamily |
| Source Plant | Oldenlandia affinis (Rubiaceae) |
| Traditional Use | Uterotonic agent ("kalata-kalata") |
| Molecular Target (Identified) | Human oxytocin receptor, Vasopressin V1a receptor (GPCRs) |
| Activity at Target Receptors | Partial agonist (Vasopressin V1a receptor), Activates G protein cascade associated with oxytocin receptors |
| Key Structural Feature | Cyclic peptide backbone, Cystine knot, cis amide bond in loop 5 |
| Loop 3 Significance | Contains sequence (–CYTQGC–) that stimulates myometrium contractions, shares homology with oxytocin |
Properties
bioactivity |
Parasites, |
|---|---|
sequence |
GLPVCGETCTLGTCYTQGCTCSWPICKRN |
Origin of Product |
United States |
Origin, Isolation, and Biosynthesis of Kalata B7
Plant Sources and Geographic Distribution
Cyclotides, including Kalata B7, are predominantly found in plants. While they are common in the Violaceae family, they also occur sporadically in several other plant families, notably the Rubiaceae. mdpi.comxiahepublishing.com
Primary Isolation from Oldenlandia affinis DC and Geophilia repens
This compound was initially isolated from Oldenlandia affinis (R & S) DC, a plant historically used in traditional African medicine, particularly by the Lulua tribe in the Democratic Republic of the Congo, for its uterotonic properties to facilitate childbirth. mdpi.comresearchgate.netnih.gov The plant material, often aerial parts, was used to prepare a decoction. mdpi.comresearchgate.net
More recently, this compound has also been identified and characterized from Geophilia repens, another plant belonging to the Rubiaceae family. researchgate.netnih.gov Geophilia repens is found in tropical regions, including Sri Lanka, where a boiled preparation of the plant is used in traditional medicine. researchgate.net
Occurrence within the Rubiaceae Family and Related Genera
The Rubiaceae family, also known as the coffee family, is a significant source of cyclotides. nih.govnih.gov While cyclotides are found in almost all species of the Violaceae family, they are present in approximately 5% of the examined species within the Rubiaceae family. xiahepublishing.comoup.com
Besides Oldenlandia affinis and Geophilia repens, similar cyclic peptides have been isolated from other Rubiaceae plants such as Chassalia pasvifoloia and Psychotria longipes. nih.gov The presence of cyclotides in diverse genera within the Rubiaceae highlights the family's importance as a source of these unique peptides.
Methodologies for Natural Product Isolation and Purification
The isolation and purification of natural products like this compound from plant material involve several steps, typically including extraction followed by various chromatographic techniques. researchgate.netrroij.com
Extraction Techniques from Plant Material
Extraction is the initial step to separate compounds from the plant matrix. For cyclotides from Oldenlandia affinis, extraction of aerial parts has been performed using solvent mixtures such as dichloromethane/methanol (B129727) (50:50 vol/vol). nih.gov Another method involves extracting dried plant material with 60% methanol overnight. mdpi.comnih.gov Following extraction, liquid-liquid phase separation can be employed. nih.gov Solvent extraction is a conventional method that utilizes organic solvents to dissolve target compounds from the raw material, with common methods including solid-liquid extraction and maceration. rroij.com
Chromatographic Purification Strategies (e.g., HPLC)
Chromatography is a crucial technique for separating and purifying natural products from complex mixtures. researchgate.netrroij.com High-Performance Liquid Chromatography (HPLC) is frequently used for the purification of cyclotides, including this compound. mdpi.comnih.govnih.gov
Purification strategies often involve reversed-phase HPLC using C18 columns. nih.govnih.govfrontiersin.orgdiva-portal.org Mobile phases typically consist of gradients of water and acetonitrile (B52724), often with the addition of a small percentage of trifluoroacetic acid (TFA). nih.govfrontiersin.orgacs.org Preparative HPLC is used to purify larger quantities of compounds, while analytical HPLC is used for separation for qualification and quantification. lcms.cz The process often involves developing a method on an analytical scale before scaling up to preparative systems. lcms.cz
Data from various purification studies highlight the use of RP-HPLC with specific column types and gradients:
| Plant Source | Column Type | Mobile Phase Gradient | Flow Rate | Detection Wavelength | Reference |
| Oldenlandia affinis | Vydac C18 | Not explicitly detailed, but RP-HPLC used | Not specified | Not specified | nih.gov |
| Geophilia repens | Not explicitly detailed, but HPLC used | Not explicitly detailed, but HPLC used | Not specified | Not specified | mdpi.comnih.gov |
| Carapichea ipecacuanha | Kromasil C18 (analytical), Phenomenex Jupiter C18 (preparative), Kromasil C18 (semi-preparative) | Solvent A (100% ddH2O/0.1% TFA), Solvent B (90% acetonitrile/10% ddH2O/0.08% TFA); various gradients | 1 mL/min (analytical), Not specified (preparative/semi-preparative) | Not specified | frontiersin.org |
| Viola tricolor | Dichrom Kromasil C18 (preparative) | Eluent A (0.1% TFA aqueous), Eluent B (AcN/ddH2O/TFA 90/10/0.08%); linear stepwise gradients | 8 mL/min | Not specified | acs.org |
| Geophilia repens | C18 column | Linear gradient from 10 to 60% aqueous acetonitrile in 0.05% trifluoroacetic acid | Not specified | Not specified | diva-portal.org |
| Oldenlandia affinis (for Kalata B1) | Phenomenex Luna C18 | 30–60% Buffer B (0.1% TFA in ACN) over 20 min (Buffer A = 0.1% TFA in H2O) | 1 mL/min | 214 nm | mdpi.comnih.gov |
Solid phase extraction (SPE) using C18 material is also used as a purification step after initial extraction. nih.govdiva-portal.org
Genetic Basis and Biosynthetic Pathway Elucidation
Cyclotides are gene-encoded peptides, and their biosynthesis involves a complex pathway. researchgate.netrsc.org They are derived from larger precursor proteins. nih.govnih.gov
Expressed sequence tag (EST) analysis of Oldenlandia affinis has provided insights into the genes encoding cyclotide precursors. nih.gov For instance, cDNA clones named Oak1, Oak2, Oak3, and Oak4 have been isolated, encoding precursors for various kalata peptides, including kalata B1, B3/B6, B7, and B2, respectively. nih.gov The abundance of these cyclotides in leaf extracts correlates with the frequency of their corresponding ESTs. nih.gov
The biosynthetic pathway involves several steps. The precursor proteins contain an N-terminal signal peptide, N- and C-terminal flanking propeptides, and the core cyclotide domain(s). researchgate.netrsc.org Entering the secretory pathway via the endoplasmic reticulum allows for proper folding of the precursors and disulfide bond formation. rsc.org Post-translational modifications, including proteolytic cleavage and head-to-tail cyclization, are thought to occur in the vacuole, mediated by enzymes like asparaginyl endopeptidases (AEPs). rsc.orgacs.org The cyclization process appears to involve cleavage at homologous sites flanking the cyclotide sequence within the precursor protein and ligation of the new N and C termini. pnas.org
Research findings indicate that genes encoding kalata-like peptides belong to a multigene family in O. affinis, suggesting the presence of numerous related genes. pnas.org
The following table summarizes some of the identified cyclotide precursor genes in O. affinis:
| cDNA Clone | Encoded Cyclotide Precursor | GenBank Accession Number | Abundance in ESTs | Abundance in Leaf Extracts | Reference |
| Oak1 | kalata B1 | AF393825 | 11 | Abundant | nih.gov |
| Oak2 | kalata B3/B6 | AF393826 | 3 | Less abundant | nih.gov |
| Oak3 | This compound | AF393827 | 3 | Less abundant | nih.gov |
| Oak4 | kalata B2 | AF393828 | 13 | Most abundant | nih.gov |
| Oak5 | kalata B19 (putative) | Not specified | Not specified | Not specified | researchgate.net |
This genetic and biosynthetic information is crucial for understanding how these stable cyclic peptides are produced in plants and for potential applications in biotechnology and drug design. researchgate.net
Precursor Protein Architecture and Gene Encoding
Cyclotides are encoded by dedicated genes in plants, although exceptions exist, such as in the Fabaceae family where cyclotide domains can be encoded within co-opted albumin genes. uq.edu.au The genes encoding kalata cyclotides, including this compound, were first identified in Oldenlandia affinis. nih.govnih.govnih.gov These genes, such as Oak1, Oak2, Oak3, and Oak4, encode larger precursor proteins from which the mature cyclotides are processed. pnas.orgnih.gov
Typically, cyclotide precursor proteins feature a multi-domain architecture. nih.govfrontiersin.org This architecture generally includes, from the N-terminus to the C-terminus:
An endoplasmic reticulum (ER) signal sequence. uq.edu.aumdpi.comnih.govnih.govnih.govresearchgate.netfrontiersin.orgwikipedia.orgresearchgate.net
An N-terminal pro-region (also referred to as N-terminal propeptide or NTPP). mdpi.comnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net
A highly conserved N-terminal repeat (NTR) region. mdpi.comnih.govnih.govresearchgate.netfrontiersin.orgwikipedia.orgresearchgate.net
The mature cyclotide domain. mdpi.comnih.govnih.govnih.govresearchgate.netfrontiersin.orgwikipedia.orgresearchgate.net
A C-terminal flanking region (also known as C-terminal tail or CTPP). mdpi.comnih.govnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net
Some precursor proteins can contain multiple copies of the cyclotide-encoding domain, which can be identical or different cyclotide sequences. mdpi.comnih.govwikipedia.org For instance, the Oak2 clone from O. affinis encodes sequences corresponding to kalata B3 and B6, while Oak4 encodes three identical kalata B2 sequences. pnas.orgwikipedia.org The this compound peptide is predicted from the Oak3 clone. pnas.orgnih.gov
Role of ER-targeting Sequences, Pro-regions, and C-terminal Tails
The ER signal sequence at the N-terminus of the precursor protein is crucial for directing the protein into the endoplasmic reticulum, a key step in the secretory pathway where protein folding and modification occur. uq.edu.aupnas.orgresearchgate.netfrontiersin.orgwikipedia.orgresearchgate.net
The N-terminal pro-region and the C-terminal tail flank the mature cyclotide domain within the precursor protein. mdpi.comnih.govnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net While not part of the mature cyclotide, these flanking regions, particularly the NTR sequences, are suggested to play roles in modulating protein folding. nih.gov The N-terminal regions are also involved in targeting the cyclotide precursor to the vacuole, where post-translational processing and cyclization are thought to occur. uq.edu.au The C-terminal region often contains a conserved Asn or Asp residue that is essential for the biosynthetic cyclization process. uq.edu.auacs.orgxiahepublishing.compnas.org
Post-Translational Modifications and Cyclization Mechanism
The biosynthesis of mature cyclotides from their linear precursor proteins involves a series of post-translational modifications, including proteolytic cleavage and backbone cyclization. mdpi.comacs.orgnih.govxiahepublishing.comnih.govresearchgate.net The precise mechanism is still under investigation, but significant insights have been gained. nih.govxiahepublishing.comnih.govuq.edu.au
The cyclization step, which forms the head-to-tail peptide bond, is a transpeptidation reaction. mdpi.comnih.govresearchgate.netuq.edu.auresearchgate.net This reaction typically occurs concurrently with the cleavage of the C-terminal pro-peptide from the cyclotide domain. mdpi.comnih.govresearchgate.net The process involves an acyl-transfer step from an acyl-enzyme intermediate to the N-terminal residue of the cyclotide domain. mdpi.comnih.govresearchgate.net
Disulfide bond formation, which establishes the cyclic cystine knot, also occurs during biosynthesis. Oxidation of cysteine residues in the precursor peptide brings the N and C termini into proximity, facilitating the end-to-end cyclization. xiahepublishing.com
Function of Asparaginyl Endopeptidases (AEPs) in Cyclization
Asparaginyl endopeptidases (AEPs), also known as vacuolar processing enzymes (VPEs), are a class of cysteine proteases that play a critical role in the maturation and cyclization of cyclotides. mdpi.comacs.orgnih.govnih.govresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov A highly conserved Asn or Asp residue at the C-terminus of the cyclotide domain in the precursor protein is a key recognition site for AEPs. uq.edu.auacs.orgnih.govxiahepublishing.compnas.orgnih.gov
AEPs are proposed to catalyze both the cleavage of the peptide bond on the carboxyl side of the conserved Asn/Asp residue and the subsequent ligation of the newly exposed C-terminus to the N-terminal residue of the cyclotide domain through a transpeptidation reaction. mdpi.comacs.orgnih.govresearchgate.netresearchgate.netnih.gov This single processing event results in the release of the C-terminal pro-peptide and the formation of the cyclic backbone. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov Studies involving the suppression of AEP activity have shown a reduction in cyclic cyclotide production and an accumulation of linear precursor forms, supporting the crucial role of AEPs in cyclization. nih.gov Different AEP ligases can vary in their efficiency for cyclizing specific cyclotides. nih.gov
Genomic and Transcriptomic Insights into Cyclotide Diversity
Genomic and transcriptomic studies have provided significant insights into the diversity of cyclotides and their biosynthesis. Analysis of expressed sequence tags (ESTs) from Oldenlandia affinis has revealed a distinct commitment of the plant's transcriptome to cyclotide biosynthesis, with cyclotide precursor transcripts being among the most abundant ESTs. nih.gov This correlates with the high abundance of mature cyclic peptides observed in the plant. nih.gov
Transcriptome mining has enabled the characterization of cyclotide precursor architectures and the identification of processing sites essential for the biosynthesis of mature peptides. acs.org These studies have shown variations in precursor architecture across different plant families, suggesting multiple evolutionary pathways have led to cyclotide production. uq.edu.aunih.govfrontiersin.orgpnas.org For example, while Rubiaceae and Violaceae often have dedicated cyclotide genes, cyclotides in Fabaceae can originate from albumin gene precursors. uq.edu.aunih.govnih.govpnas.orgmdpi.com
The analysis of cyclotide gene sequences and the phylogeny of cyclotide-bearing plants suggest that cyclotide evolution occurred independently in various plant families. acs.org The estimated number of naturally occurring cyclotide sequences is substantial, potentially exceeding tens of thousands, highlighting the vast diversity within this peptide family. acs.orgresearchgate.netacs.org
Structural Characterization and Topographical Features of Kalata B7
Primary Sequence Determination and Amino Acid Composition
The primary structure of Kalata B7, like other cyclotides, consists of a sequence of amino acids linked by peptide bonds, forming a circular backbone. This compound is composed of 29 amino acid residues. medchemexpress.comrcsb.org The sequence includes six conserved cysteine residues, which are crucial for the formation of disulfide bonds and the characteristic cystine knot motif. uq.edu.aumedchemexpress.com
The amino acid sequence of this compound is: Arg-Asn-Gly-Leu-Pro-Val-Cys-Gly-Glu-Thr-Cys-Thr-Leu-Gly-Thr-Cys-Tyr-Thr-Gln-Gly-Cys-Thr-Cys-Ser-Trp-Pro-Ile-Cys-Lys. medchemexpress.com
A representation of the amino acid composition is provided in the table below:
| Amino Acid | Count |
| Arginine (Arg) | 1 |
| Asparagine (Asn) | 1 |
| Cysteine (Cys) | 6 |
| Glutamic Acid (Glu) | 1 |
| Glycine (Gly) | 4 |
| Isoleucine (Ile) | 1 |
| Lysine (B10760008) (Lys) | 1 |
| Leucine (Leu) | 2 |
| Proline (Pro) | 2 |
| Glutamine (Gln) | 1 |
| Serine (Ser) | 1 |
| Threonine (Thr) | 4 |
| Valine (Val) | 1 |
| Tryptophan (Trp) | 1 |
| Tyrosine (Tyr) | 2 |
| Total | 29 |
Elucidation of Three-Dimensional Solution Structures
Determining the three-dimensional structure of cyclotides like this compound is essential for understanding their function. Due to their compact and constrained nature, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are widely employed. xiahepublishing.comnih.gov
NMR spectroscopy is a primary technique used to determine the solution structures of cyclotides. nih.govcontractlaboratory.com This method provides detailed information about the folding patterns, disulfide bond connectivity, and conformational dynamics of these peptides. contractlaboratory.com The highly constrained and knotted structure of cyclotides makes them well-ordered in solution, which is advantageous for NMR analysis. xiahepublishing.com
NMR studies have been instrumental in elucidating the spatial structure of this compound, including its interaction with membrane mimetics like dodecylphosphocholine (B1670865) (DPC) micelles. rcsb.orgnih.gov These studies have shown that this compound binds to the micelle surface, primarily through hydrophobic loops (loop 2: Thr6-Leu7 and loop 5: Trp19-Ile21). rcsb.orgnih.gov NMR has also helped in understanding the coordination of divalent cations by this compound, revealing that a partially hydrated divalent cation is coordinated by specific residues, including Glu3, Tyr11, Thr4, and Thr9. rcsb.orgnih.gov
Computational modeling, including techniques like homology modeling and molecular dynamics (MD) simulations, complements experimental methods in studying cyclotide structures and their interactions. plos.orgfrontiersin.org These in silico approaches can be used to generate and refine 3D models of cyclotides and simulate their behavior in various environments. frontiersin.orgresearchgate.net
Molecular dynamics simulations can provide insights into the dynamic behavior of cyclotides, such as their membrane binding processes. researchgate.net Computational protocols combining molecular modeling techniques with algorithms have been used to design modified cyclotides and predict their binding affinities, for example, to viral proteins. plos.orgresearchgate.net These methods are valuable for understanding the structural flexibility and interactions of cyclotides at an atomic level. uchicago.edu
Detailed Analysis of the Cystine Knot Motif in this compound
The cystine knot motif is a defining structural feature of cyclotides and is largely responsible for their exceptional stability. psu.edunih.gov It is a complex arrangement of disulfide bonds and the peptide backbone. psu.edunih.gov
The cystine knot motif in cyclotides is formed by three disulfide bonds involving six conserved cysteine residues. ijsred.comresearchgate.net In this compound, the disulfide bonds connect Cys7 to Cys21, Cys11 to Cys23, and Cys16 to Cys28. medchemexpress.com This arrangement creates a specific topology where two disulfide bonds and the connecting backbone segments form a ring, which is then threaded by the third disulfide bond. ijsred.compsu.edunih.gov This interlocked structure contributes significantly to the rigidity and stability of the molecule. psu.edutaylorandfrancis.com
The disulfide bond connectivity in this compound is:
Cys7 - Cys21
Cys11 - Cys23
Cys16 - Cys28 medchemexpress.com
This arrangement is characteristic of the cyclic cystine knot motif found in cyclotides. uq.edu.auijsred.com
This compound belongs to the Möbius subfamily of cyclotides, which share structural similarities with other members like Kalata B1. oup.comnih.gov Both Kalata B1 and this compound are found in Oldenlandia affinis and possess a cyclic backbone and a cystine knot. uq.edu.aumedchemexpress.comnih.gov
The cystine knot topology and the circular backbone are confirmed features when comparing crystal and NMR structures of cyclotides. nih.govrcsb.org While the core cystine knot structure is highly conserved, variations in loop regions contribute to the diversity of cyclotide structures and functions. uq.edu.auresearchgate.net
Loop Regions and Their Conformational Dynamics
The loop regions of cyclotides are key determinants of their structural diversity and functional plasticity. While the cyclic cystine knot provides a rigid scaffold, the loops exhibit varying degrees of conformational flexibility and contain residues responsible for interactions with target molecules, including membranes and receptors. Nuclear Magnetic Resonance (NMR) spectroscopy has been a primary tool for elucidating the three-dimensional structures and dynamics of cyclotide loop regions, both in isolation and in complex with membrane mimetics.
Significance of the cis-Proline Bond in Loop 5 for Möbius Cyclotides
Research indicates that this cis-Proline bond is highly conserved among Möbius cyclotides and plays a crucial role in defining their distinct three-dimensional structure and potentially influencing their interactions with membranes and other biological targets. NMR studies on this compound and other Möbius cyclotides have provided detailed insights into the conformation of Loop 5 and the dynamics associated with the cis-Proline residue. For instance, studies investigating the interaction of this compound with dodecylphosphocholine (DPC) micelles, used as a membrane mimetic, have shown that hydrophobic regions, including those within Loop 5, are involved in inserting into the micelle interior.
Distinctive Features of Loop 3 in this compound
Loop 3 in cyclotides exhibits variability in both sequence and conformation across the different subfamilies. In Möbius cyclotides, such as the well-studied Kalata B1, Loop 3 is typically described as a relatively disordered extended strand. This contrasts with the bracelet cyclotides, where Loop 3 is often longer and can form a short 3₁₀-helix.
In the case of this compound, while sharing the general characteristics of the Möbius subfamily's Loop 3 conformation, it possesses distinctive features that are implicated in its specific biological activities. Loop 3 of this compound is thought to contain a motif crucial for modulating G protein-coupled receptors (GPCRs). Research has demonstrated that peptides designed based on the sequence of this compound's Loop 3 can exhibit activity at receptors such as the human oxytocin (B344502) and vasopressin V1a receptors. This suggests that the specific amino acid sequence and the resulting conformation of Loop 3 in this compound are critical for its functional interactions with these receptors. NMR studies and structural comparisons have been utilized to understand the spatial arrangement of residues within Loop 3 that contribute to its interaction with GPCRs.
| Cyclotide Subfamily | Loop 5 Characteristic | Loop 3 Conformation (Typical) | Example Cyclotides |
| Möbius | Contains a cis-Pro bond leading to a backbone twist | Relatively disordered extended strand | Kalata B1, this compound |
| Bracelet | Lacks a cis-Pro bond | Can form a short 3₁₀-helix | Cycloviolacin O1, Cycloviolacin O2 |
| Trypsin Inhibitor | Variable/Distinct | Variable/Distinct | MCoTI-II |
This table highlights the key conformational differences in Loop 5 and Loop 3 between the major cyclotide subfamilies, emphasizing the distinct features of this compound as a Möbius cyclotide.
Molecular Mechanisms of Action and Preclinical Activities
Modulation of G Protein-Coupled Receptors (GPCRs)
Kalata B7 has been identified as a modulator of mammalian GPCRs, specifically the oxytocin (B344502) receptor (OXTR) and the vasopressin V1a receptor (V1aR). nih.govpnas.orgrsc.org These receptors are members of the GPCR family, characterized by their seven transmembrane domains, and are significant drug targets involved in various physiological processes. pnas.orgmeduniwien.ac.at
Interaction with Oxytocin Receptors (OXTR)
This compound interacts with the human oxytocin receptor. nih.govpnas.orgrsc.org This interaction contributes to its observed biological effects, such as inducing contractility in human uterine smooth muscle cells. nih.govpnas.org Studies involving radioligand displacement and second messenger-based reporter assays have confirmed OXTR as a molecular target for this compound. pnas.orgacs.org The interaction involves the cyclotide connecting to the extracellular loops of the receptor and extending over the ligand-binding pocket. nih.gov Homology modeling studies suggest that despite its size, this compound is capable of penetrating the ligand-binding core of peptide GPCRs. nih.gov
Interaction with Vasopressin V1a Receptors (V1aR)
In addition to OXTR, this compound also interacts with the human vasopressin V1a receptor (V1aR). nih.govpnas.orgrsc.org This interaction has been confirmed through pharmacological characterization, including radioligand displacement and second messenger-based reporter assays. pnas.orgrsc.org V1aR is a GPCR that, upon activation, typically signals through a phosphatidyl-inositol-calcium second messenger system. uniprot.org
This compound functions as a partial agonist at both the oxytocin and vasopressin V1a receptors. nih.govrsc.orgmedchemexpress.comtandfonline.comresearchgate.net This partial agonism means that this compound can trigger a submaximal effector coupling compared to full agonists. meduniwien.ac.at Studies have characterized this activity profile in the low micromolar concentration range. nih.govrsc.org
Data on the affinity and potency of this compound at OXTR and V1aR are summarized below:
| Target Receptor | Mode of Action | Affinity/Potency (μM) |
| OXTR | Partial agonist | Ki 50 / EC50 12 nih.govrsc.orgresearchgate.net |
| V1aR | Partial agonist | Ki 12 / EC50 4.8 nih.govrsc.orgresearchgate.net |
Activation of V1aR by agonists, including partial agonists like this compound, is mediated by G proteins. uniprot.org Specifically, V1aR is associated with Gq-dependent pathways. uniprot.org Activation of Gq-coupled receptors leads to the activation of phospholipase C (PLC), which triggers the inositol (B14025) phosphate (B84403) (IP) cascade. bmglabtech.combmglabtech.com A key downstream event in this cascade is the generation of inositol 1-phosphate (IP1). bmglabtech.combmglabtech.comrevvity.com The accumulation of IP1 is a recognized measure for investigating Gq-coupled receptor activity. bmglabtech.comrevvity.com While the provided snippets confirm this compound's partial agonism at V1aR and the general V1aR signaling pathway involving Gq and IP1, direct experimental data explicitly showing this compound inducing IP1 generation through V1aR is not detailed in the provided context. However, based on the established V1aR signaling and this compound's partial agonistic activity, it is expected to activate these downstream cascades to a submaximal extent.
Specific amino acid residues within the loops of this compound play a crucial role in its interaction with and selectivity for its target receptors. Loop 3 of this compound, in particular, has been highlighted for its potential involvement in receptor binding. nih.govtandfonline.comresearchgate.netuq.edu.au This loop displays some sequence homology to human oxytocin, and studies suggest it could be responsible for the observed uterostimulant effects. tandfonline.comuq.edu.au Structural alignment models indicate that only loop 3 of this compound is buried within the ligand binding pocket of the oxytocin receptor, while the majority of the cyclotide interacts with the extracellular loops. nih.gov The tyrosine and glutamine residues present in this compound are organized in a type II β-turn, which is capable of interacting with the oxytocin receptor. tandfonline.com These residues are also found in oxytocin, and tyrosine at position 2 in oxytocin is important for receptor-ligand interaction. tandfonline.com Further experiments have suggested that residues 14-22 of this compound in loop 3 displayed higher activity in activating the oxytocin receptor. researchgate.net
Membrane Interaction and Permeation Studies
This compound possesses membrane-permeating capabilities. medchemexpress.commedchemexpress.eu Cyclotides, in general, are known to interact with cellular membranes and can disrupt their normal function. nih.govmdpi.commdpi.com The molecular mechanism of membrane disruption has been studied, particularly for kalata B1, and involves specific binding to phosphatidylethanolamine (B1630911) (PE) phospholipids (B1166683) in the cellular membrane. nih.govmdpi.com This interaction can compromise membrane integrity, potentially leading to pore formation and leakage of cellular contents. mdpi.comresearchgate.net this compound, similar to other kalata cyclotides, interacts strongly with PE-containing lipids in cellular membranes, which can lead to membrane disruption. mdpi.commdpi.com This interaction is thought to contribute to some of the observed biological activities and potential toxicity. mdpi.commdpi.com Studies have shown that the presence of PE-lipids increases the membrane permeabilizing potency of this compound. nih.gov Specific amino acid substitutions in this compound have demonstrated that the phenyl ring in Tyr15 is critical for its high PE selectivity and membrane permeabilization. nih.gov
Mechanism of Interaction with Phospholipid Bilayers
Cyclotides interact with phospholipid bilayers, a key aspect of their mechanism of action. nih.govmdpi.comnih.gov Studies using techniques such as NMR spectroscopy and surface plasmon resonance have provided insights into these interactions. mdpi.comrsc.org
A significant feature of this compound's interaction with membranes is its selective binding to membranes containing phosphatidylethanolamine (PE) lipids. mdpi.comnih.govnih.govnih.govrsc.orguq.edu.aunih.govresearchgate.netacs.orguq.edu.au This selectivity for PE-containing membranes has been observed for this compound and other kalata cyclotides like Kalata B1 and B6. nih.govrsc.orguq.edu.aunih.govresearchgate.net The interaction involves both electrostatic and hydrophobic forces. nih.gov The bioactive face of the cyclotide is thought to target the PE headgroup, while a hydrophobic patch facilitates insertion into the lipid bilayer. rsc.org This specific interaction with PE lipids is considered important for their biological properties and ability to penetrate cells. rsc.orguq.edu.au
The interaction of cyclotides with phospholipid membranes can lead to membrane disruption and pore formation. nih.govnih.govresearchgate.netinvivochem.cncore.ac.ukdiva-portal.org While the exact mechanism is still being fully elucidated, studies suggest that cyclotides can bind to the membrane surface and then insert deeper into the bilayer as their concentration increases. nih.gov The disruption of the membrane packing constraints can lead to the formation of pores, potentially through the assembly of peptide oligomers. nih.govresearchgate.netmdpi.commdpi.com This pore formation can result in the leakage of cellular contents. mdpi.commdpi.comresearchgate.net The lytic effects of cyclotides have been shown to be dependent on both their structure and the lipid composition of the membrane. nih.govcore.ac.ukdiva-portal.org
Implications for Cellular Activity in Preclinical Models
The membrane-disrupting properties of this compound and other cyclotides have implications for their cellular activity in preclinical models. nih.govuq.edu.auacs.orginvivochem.cncore.ac.ukdiva-portal.orgmdpi.comnih.govnih.govresearchgate.net This interaction with membranes is believed to be a critical component of their mechanism of action across various biological activities. nih.govmdpi.com For instance, this membrane interaction is linked to the cytotoxic properties observed in some cyclotides. mdpi.comnih.govresearchgate.net The ability to target and disrupt lipid bilayers, particularly those enriched in PE, is thought to contribute to their effects on different cell types in preclinical settings. researchgate.netuq.edu.au
Preclinical Biological Activities in in vitro and in vivo Models (Excluding Human Clinical Data)
This compound exhibits a range of preclinical biological activities demonstrated in in vitro and in vivo models.
Uterotonic Activity in Isolated Tissue Models
This compound has demonstrated uterotonic activity, inducing contractions in isolated uterine smooth muscle cells and myometrial tissue. mdpi.commdpi.comdiva-portal.orgnih.govnih.govpnas.orgresearchgate.net This activity was initially observed in cyclotide-enriched extracts from Oldenlandia affinis, a plant traditionally used to accelerate labor. mdpi.comnih.govnih.govnih.govpnas.org Research has identified the human oxytocin and vasopressin V1a receptors as molecular targets for this compound, where it acts as a partial agonist. mdpi.commdpi.comnih.govnih.govnih.govpnas.orgresearchgate.netfrontiersin.orgscispace.com While its activity on these receptors was found to be modest compared to natural ligands like oxytocin and vasopressin, this receptor modulation provides a molecular basis for its uterotonic effects observed in isolated tissue studies. mdpi.comnih.gov
Here is a table summarizing some findings on the uterotonic activity of this compound:
| Study | Model System | Observed Activity | Molecular Target(s) | EC50/Concentration Range | Citation(s) |
| Koehbach et al., 2013 | Human uterine smooth muscle cells, Isolated myometrial tissue | Strong contractility, Myometrial tissue contraction | Human oxytocin and vasopressin V1a receptors | 1-10 µM (as partial agonist) | mdpi.commdpi.comnih.govpnas.org |
| Ethnobotanical survey of Rinorea dentata | Isolated organ bath (myometrial tissue) | Weak uterotonic effect (of cyclotide-rich extract) | Not specified | 1 mg/mL | nih.gov |
Insecticidal Properties and Herbivore Defense Mechanisms
Cyclotides, including this compound, are thought to play a role in plant defense against herbivores due to their insecticidal properties. nih.govnih.govresearchgate.netscispace.comresearchgate.netdiva-portal.orgpnas.org While Kalata B1 and B2 have been more extensively studied for their insecticidal effects against species like Helicoverpa punctigera and Helicoverpa armigera, this compound has also been identified as having molluscicidal and nematocidal activity in preclinical studies. mdpi.comresearchgate.net The mechanism of action against insects is believed to involve interaction with the cellular membranes of the gastrointestinal tract, leading to disruption of normal function. mdpi.comnih.gov this compound has also been shown to interact with an insect GPCR, the inotocin receptor, in Tribolium castaneum and Lasius niger, suggesting another potential mechanism for its effects in insects. rsc.orgresearchgate.net
Here is a table summarizing some reported pesticidal activities of this compound:
Interaction with Insect Receptors
This compound has been shown to interact directly with insect G protein-coupled receptors (GPCRs). Specifically, studies have demonstrated its interaction with the inotocin receptor in Tribolium castaneum (red flour beetle) and Lasius niger (black garden ant). medchemexpress.comresearchgate.net This interaction is characterized by partial agonism of these receptors. medchemexpress.comresearchgate.net
Experimental data indicates the potency of this compound at these receptors:
| Insect Species | Target Receptor | Mechanism | EC50 (µM) |
| Tribolium castaneum | Inotocin receptor | Partial agonist | 7.2 |
| Lasius niger | Inotocin receptor | Partial agonist | 2.2 |
This direct interaction with insect receptors represents the first reported instance of a cyclotide modulating an insect GPCR and may contribute to the understanding of cyclotides' role in plant defense against herbivores. medchemexpress.comresearchgate.net
Cytotoxicity against Specific Cell Lines (e.g., Glioblastoma Cells, without therapeutic claims)
This compound, along with other cyclotides, has been investigated for its cytotoxic properties against various cell lines, including human cancer cells. Studies have demonstrated that this compound exhibits dose-dependent cytotoxicity against specific cell lines, such as U-87 MG human glioblastoma cells. targetmol.commdpi.com
Research indicates that cyclotides, including this compound, can induce dose-dependent cytotoxicity in glioblastoma cell lines such as U-87 MG and T-98G. researchgate.nettargetmol.com In studies evaluating the cytotoxicity of several cyclotides, including this compound, against these glioblastoma cell lines, IC50 values were found to be in the range of 2.4–21.1 µM. researchgate.nettargetmol.com
The mechanism underlying the cytotoxic activity of some cyclotides, including this compound, is believed to involve interaction with cellular membranes. nih.gov This interaction can lead to membrane disruption, particularly through binding to phosphatidylethanolamine (PE) lipids present in the cell membrane. nih.gov This membrane interaction is considered a primary mechanism for the observed cytotoxic and other biological activities of certain cyclotides.
Structure Activity Relationship Sar Studies and Molecular Engineering
Impact of Sequence Variations on Kalata B7 Bioactivity
The biological functions of this compound and other cyclotides are intricately linked to their amino acid sequences. Alterations in the sequence, particularly within the loop regions connecting the conserved cysteine residues, can significantly impact their potency, specificity, and mechanism of action.
Directed mutagenesis, a technique used to introduce specific amino acid changes into a peptide's sequence, has been a crucial tool in elucidating the roles of individual residues in the bioactivity of cyclotides. While many of these studies have used the prototypical cyclotide Kalata B1 as a model, the high degree of sequence and structural homology means the findings are largely applicable to this compound.
One of the most comprehensive approaches has been lysine-scanning mutagenesis on Kalata B1, where each non-cysteine residue was systematically replaced with a positively charged lysine (B10760008) residue. The aim was to map the surfaces of the molecule that are sensitive or amenable to substitution. These studies revealed distinct faces on the cyclotide structure:
A Bioactive Face: Substitution of residues on one face of the molecule led to a dramatic decrease in anthelmintic and hemolytic activities. This face includes a critical glutamic acid residue (Glu-7 in Kalata B1), and substituting it or adjacent residues with a positive charge resulted in a significant loss of function nih.gov. This highlights the importance of a specific charge distribution for its membrane-disrupting activities.
An Amendable Face: Conversely, substitutions on the opposite face of the molecule were well-tolerated. Several lysine mutations in this region resulted in maintained or even significantly increased anthelmintic potency nih.gov. This demonstrates that this surface can be modified to enhance specific biological activities without disrupting the core fold.
A notable single-point mutation, [T20K]Kalata B1 (a substitution of threonine at position 20 with lysine), has been shown to be effective in a mouse model of multiple sclerosis, demonstrating that even minor modifications can introduce potent and therapeutically relevant new functions mdpi.comresearchgate.net. Given that this compound's native sequence differs from Kalata B1 in several loop positions, these studies provide a roadmap for how its function could be similarly modulated through targeted amino acid substitutions researchgate.net.
| Original Residue (in Kalata B1) | Position | Substitution | Effect on Nematocidal Activity | Reference |
|---|---|---|---|---|
| Glu | 7 | Lys | Dramatic Decrease | nih.gov |
| Arg | 28 | Lys | Retained 60-70% Activity | nih.gov |
| Thr | 20 | Lys | Introduced Novel Therapeutic Activity (Anti-MS) | mdpi.comresearchgate.net |
| Various | - | Lys | Multiple substitutions on the "amendable face" led to increased activity. | nih.gov |
The six loops of the cyclotide scaffold, formed by the peptide backbone segments between the conserved cysteine residues, are the primary determinants of biological specificity and potency. These loops are highly tolerant of sequence variability, which allows them to evolve diverse functions while maintaining the core CCK stability mdpi.comxiahepublishing.com.
NMR studies have shown that this compound interacts with model membranes via a hydrophobic patch on its surface, a common feature for cyclotides that mediate membrane disruption mdpi.comnih.gov. However, its specific activity as a partial agonist for the human oxytocin (B344502) (OTR) and vasopressin V1a (V1aR) receptors is dictated by the residues within its loops mdpi.comnih.govnih.gov. Research has demonstrated that the uterotonic activity of this compound, which involves inducing smooth muscle contractions, is directly linked to its interaction with these G protein-coupled receptors (GPCRs) nih.gov.
Cyclotides as Molecular Scaffolds for Peptide Engineering (Grafting)
The exceptional stability and tolerance to sequence modification make the cyclotide framework an ideal molecular scaffold. Bioactive peptide epitopes can be "grafted" into the cyclotide loops, essentially embedding a smaller, often unstable, active peptide into the robust and stable CCK architecture researchgate.netmdpi.com. This process can protect the grafted sequence from proteolytic degradation and constrain it into a bioactive conformation, thereby enhancing its therapeutic potential researchgate.netnih.gov. While Kalata B1 and MCoTI-II have been the most commonly used scaffolds to date, the principles are directly applicable to the this compound framework researchgate.netmdpi.com.
The grafting of exogenous peptide sequences involves replacing a segment of a native cyclotide loop with a new sequence that has a desired biological activity researchgate.net. This technique leverages the natural stability of the Kalata framework to stabilize the inserted peptide. Loops 2, 3, 5, and 6 are typically chosen for these insertions, as loops 1 and 4 are more critical for maintaining the disulfide connections of the cystine knot researchgate.net.
Successful examples using the closely related Kalata B1 scaffold include:
Angiogenesis Inhibitors: A peptide antagonist of vascular endothelial growth factor A (VEGF-A) was grafted into a loop of Kalata B1. The resulting engineered cyclotide was correctly folded, showed increased stability in human serum, and exhibited anti-angiogenic activity mdpi.comnih.govmdpi.comnih.gov.
Bradykinin (B550075) Receptor Antagonists: A bradykinin antagonist was grafted into the Kalata B1 scaffold, and this engineered cyclotide was the first to demonstrate oral activity, a significant milestone for peptide-based drugs nih.gov.
Melanocortin 4 Receptor Agonists: Peptides targeting the melanocortin 4 receptor, involved in obesity, have also been successfully stabilized using the Kalata B1 framework mdpi.comnih.gov.
These examples underscore the versatility of the Kalata scaffold. The same strategies can be applied to the this compound framework to stabilize other bioactive peptides for therapeutic use.
A key application of using this compound as a template is the design of novel peptides with fine-tuned receptor selectivity and affinity. This compound itself is a moderate partial agonist of the oxytocin and vasopressin V1a receptors, with activity in the micromolar range nih.govnih.gov. While oxytocin is the natural ligand for the OTR, it has a short half-life. By using the stable this compound as a starting point, researchers have successfully engineered more potent and selective ligands.
In a landmark study, the properties of this compound were used to design a novel, selective oxytocin-like peptide. By analyzing the structure of this compound and its interaction with the receptors, a nonapeptide was generated that exhibited nanomolar affinity for the oxytocin receptor and was able to elicit dose-dependent contractions in human uterine muscle tissue nih.gov. This work provided a clear proof-of-concept that the native, moderate activity of a cyclotide like this compound can be leveraged to design highly potent and selective receptor ligands on a stable framework nih.gov.
| Peptide | Description | Target Receptor(s) | Affinity/Potency | Reference |
|---|---|---|---|---|
| This compound | Native Cyclotide | Oxytocin Receptor (OTR), Vasopressin V1a Receptor (V1aR) | Ki ~12 µM / EC50 ~4.8 µM (V1aR); EC50 ~12 µM (OTR) | nih.govresearchgate.net |
| Engineered Oxytocin-like Peptide | Designed based on this compound template | Oxytocin Receptor (OTR) | Nanomolar Affinity | nih.gov |
| [GHFRWG;23-28]kB1 | Melanocortin agonist grafted into Kalata B1 | Melanocortin 4 Receptor (MC4R) | Ki 0.029 µM / EC50 0.580 µM | researchgate.net |
| ckb-kal | Bradykinin antagonist grafted into Kalata B1 | Bradykinin B1 Receptor (BKRB1) | Antagonist Activity (Affinity Not Determined) | nih.govresearchgate.net |
Synthetic Strategies for this compound Analogues and Derivatives
The ability to chemically synthesize cyclotides and their analogues is fundamental to performing detailed SAR studies and creating engineered peptides. Several strategies have been developed to produce these complex molecules in the laboratory.
The most common method for producing this compound analogues is solid-phase peptide synthesis (SPPS) nih.gov. This technique involves building the linear peptide chain step-by-step on a solid resin support. Following assembly of the linear precursor, the peptide is cleaved from the resin. The key challenges are then to correctly fold the peptide to form the three native disulfide bonds of the cystine knot and to cyclize the peptide backbone. Often, the folding and oxidation to form the disulfide bonds are performed first, followed by a final head-to-tail cyclization step using chemical ligation techniques nih.gov.
Other synthetic and biosynthetic strategies include:
Intein-based Expression Systems: Cyclotides can be produced in bacterial expression systems like E. coli using intein-mediated protein splicing. This method can be cost-effective for larger-scale production compared to chemical synthesis, although yields can sometimes be low nih.gov.
Chemo-enzymatic Methods: These approaches combine chemical synthesis with the use of enzymes to perform specific steps, such as the final cyclization. Asparaginyl endopeptidases (AEPs), the enzymes responsible for cyclizing cyclotides in plants, can be used for efficient backbone cyclization in vitro mdpi.comnih.gov.
These synthetic strategies are crucial as they provide access to modified versions of this compound that are not found in nature, enabling the systematic exploration of its structure and the development of derivatives with enhanced therapeutic properties.
Solid-Phase Peptide Synthesis (SPPS) Methodologies
The chemical synthesis of this compound and its analogs is predominantly accomplished using Solid-Phase Peptide Synthesis (SPPS). nih.gov This method allows for the stepwise assembly of the linear peptide precursor on a solid support. The Fmoc (9-fluorenylmethoxycarbonyl) protection strategy is commonly employed due to its compatibility with a wide range of amino acid side-chain protecting groups and milder cleavage conditions compared to the Boc (tert-butyloxycarbonyl) strategy. nih.gov
The synthesis of the linear peptide precursor is a critical step that dictates the efficiency of the subsequent cyclization and folding processes. Key components of the SPPS methodology for this compound are detailed below.
Resins and Linkers:
The choice of resin and linker is crucial for a successful synthesis. For the synthesis of the linear precursor of this compound, which will subsequently undergo cyclization, resins that allow for the cleavage of the peptide from the solid support with its C-terminal carboxylic acid free are often utilized. Alternatively, specialized linkers are used to generate a C-terminal thioester, which is a prerequisite for native chemical ligation. nih.gov
A notable development in Fmoc-based SPPS for cyclotides like this compound is the use of "safety-catch" linkers. nih.gov One such linker is the 3,4-diaminobenzoic acid (Dbz) linker, which is stable under the standard Fmoc-SPPS conditions. nih.gov At the end of the synthesis, the linker can be activated to produce the corresponding peptide α-thioester upon thiolytic cleavage. nih.gov This approach has been successfully used in the chemical synthesis of this compound. nih.gov
Coupling Reagents:
The formation of the amide bond between successive amino acids is facilitated by coupling reagents. A variety of these reagents are available, each with its own advantages in terms of reaction speed, efficiency, and suppression of side reactions like racemization. Common coupling reagents used in the synthesis of peptides like this compound include aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), as well as carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide). peptide.compeptidescientific.com
Deprotection:
In Fmoc-SPPS, the temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed at the beginning of each coupling cycle. This is typically achieved by treating the resin-bound peptide with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). uci.edu
Interactive Data Table: Key Reagents in the SPPS of this compound Precursors
| Component | Examples | Function | Relevant Information |
| Solid Support (Resin) | Wang Resin, 2-Chlorotrityl chloride (2-CTC) resin | Provides an insoluble matrix for peptide assembly. | The choice of resin influences the conditions required for final cleavage. |
| Linker | 3,4-Diaminobenzoic acid (Dbz) "safety-catch" linker | Connects the peptide to the resin and facilitates the generation of a C-terminal thioester for NCL. | Stable to Fmoc deprotection conditions (piperidine). nih.gov |
| Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Protects the α-amino group of the incoming amino acid. | Removed by piperidine treatment before each coupling step. uci.edu |
| Coupling Reagents | HBTU, HATU, TBTU, PyBOP, DCC, DIC | Activate the carboxylic acid of the incoming amino acid to facilitate amide bond formation. | Choice depends on factors like the specific amino acid sequence and desired reaction kinetics. peptide.compeptidescientific.com |
| Deprotection Reagent | 20% Piperidine in DMF | Removes the Fmoc protecting group from the N-terminus of the peptide chain. | A crucial step repeated in each cycle of the synthesis. uci.edu |
| Cleavage Cocktail | Trifluoroacetic acid (TFA)-based cocktails | Cleaves the completed peptide from the resin and removes side-chain protecting groups. | The composition of the cocktail is tailored to the specific amino acids in the peptide. |
Chemical Ligation and Cyclization Approaches
Following the successful synthesis of the linear peptide precursor by SPPS, the next critical step is the head-to-tail cyclization to form the characteristic circular backbone of this compound. Several strategies have been developed to achieve this efficiently.
Native Chemical Ligation (NCL):
Native Chemical Ligation (NCL) is a powerful and widely used method for the synthesis of cyclic peptides, including cyclotides. nih.gov This technique involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.gov The reaction proceeds through a transthioesterification followed by a spontaneous S-to-N acyl shift, resulting in the formation of a native peptide bond at the ligation site. wikipedia.org For the intramolecular cyclization of a this compound precursor, the linear peptide is synthesized with an N-terminal cysteine and a C-terminal thioester. nih.gov Studies on the related cyclotide Kalata B1 have shown that positioning the ligation site within certain loops, such as loop 3 or 6, can lead to better cyclization yields. nih.gov
Direct Amide Bond Formation:
An alternative to NCL is the direct formation of the amide bond between the N- and C-termini of the fully protected or partially protected linear peptide. This approach typically involves the use of coupling reagents, such as uronium salts, in solution after the linear precursor has been cleaved from the solid support. nih.gov To prevent unwanted side reactions, the side-chain functional groups of the amino acids remain protected during the cyclization step. nih.gov Following cyclization, the protecting groups are removed, and the peptide is subjected to oxidative folding to form the correct disulfide bridges. nih.gov
Enzymatic Ligation:
In addition to purely chemical methods, enzymes have been employed to catalyze the cyclization of cyclotide precursors. Butelase 1, a ligase from Clitoria ternatea, has demonstrated high efficiency in cyclizing linear precursors of cyclotides, including Kalata B1. nih.gov This enzymatic approach can be highly specific and proceed under mild conditions. Another enzyme, Sortase A (SrtA), has also been used for the backbone cyclization of a Kalata B1 analog, although it leaves a specific recognition sequence at the ligation site. nih.gov
Interactive Data Table: Cyclization Strategies for this compound
| Strategy | Description | Key Requirements | Advantages | Considerations |
| Native Chemical Ligation (NCL) | Reaction between a C-terminal thioester and an N-terminal cysteine of the same linear precursor. nih.gov | Linear peptide with an N-terminal cysteine and a C-terminal thioester. | High efficiency and chemoselectivity; forms a native peptide bond. nih.gov | Requires the synthesis of a peptide thioester, which can be challenging with Fmoc-SPPS. nih.gov |
| Direct Amide Bond Formation | Use of coupling reagents to form a peptide bond between the N- and C-termini of a linear precursor. nih.gov | Linear peptide with free N- and C-termini; side chains are typically protected. | Utilizes standard peptide coupling reagents. nih.gov | Risk of side reactions and oligomerization; requires subsequent deprotection and folding. researchgate.net |
| Enzymatic Ligation (e.g., Butelase 1) | Enzyme-catalyzed formation of the peptide bond to cyclize the linear precursor. nih.gov | Linear peptide precursor with a specific recognition sequence for the enzyme. | High efficiency and specificity; proceeds under mild, aqueous conditions. | The enzyme may have specific sequence requirements at the ligation site. |
| Enzymatic Ligation (e.g., Sortase A) | SrtA-mediated cyclization of a linear precursor. nih.gov | Linear peptide with SrtA recognition motifs at both termini. | Can be used for backbone cyclization. nih.gov | Leaves a residual amino acid sequence at the ligation site. nih.gov |
Advanced Research Methodologies and Analytical Techniques for Kalata B7 Research
Spectroscopic Methods for Structure and Interaction Studies
Spectroscopic methods are fundamental in characterizing the three-dimensional structure of Kalata B7 and investigating its interactions with other molecules, such as lipids and proteins.
Advanced NMR Techniques (e.g., for ligand-receptor interactions, membrane binding)
Nuclear Magnetic Resonance (NMR) spectroscopy is a predominant technique for determining the 3D structures of cyclotides in solution. xiahepublishing.comrsc.orguq.edu.au The highly constrained and knotted structure of cyclotides makes them well-suited for NMR studies, as this rigidity helps them remain ordered in solution. xiahepublishing.com Advanced NMR techniques are crucial for understanding how cyclotides like this compound interact with biological membranes and potential receptors.
Studies have utilized NMR to define the binding orientation of cyclotides, including Kalata B1 and this compound, on model membrane systems such as dodecylphosphocholine (B1670865) (DPC) micelles. nih.goviapc-obp.commdpi.com These studies have shown that cyclotides orient on the surface of the micelle, with a hydrophobic patch on the cyclotide surface slightly embedded in the micelle. nih.govmdpi.com Specifically, NMR analysis of Kalata B1 and this compound in the presence of DPC micelles illustrated their binding to the membrane in different orientations. iapc-obp.com Divalent cation coordination and its influence on the mode of membrane interaction of cyclotides, including this compound, have also been investigated using NMR to determine the spatial structure of ternary complexes like this compound/Mn2+/DPC micelle. rsc.orguq.edu.aunih.govmdpi.comijsred.comuq.edu.au
Isotopically labeled cyclotides (e.g., with 13C and 15N) are valuable for advanced heteronuclear NMR techniques, enabling detailed structural studies, including the elucidation of structures of cyclotides bound to protein targets. mdpi.com While historically challenging to produce isotopically labeled cyclotides, recent advancements in isolating uniformly labeled 15N cyclotides from plants are paving the way for such advanced NMR applications. nih.gov
Circular Dichroism for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a widely used method for the quick determination of peptide secondary structure. contractlaboratory.comscirp.orgcreative-proteomics.com CD spectroscopy is employed to monitor the secondary structure and folding of cyclotides, particularly their beta-sheet content, which is characteristic of this family of peptides. contractlaboratory.commdpi.com
CD spectroscopy detects the wavelength dependence of ellipticity, providing information on the content of various secondary structures such as α-helices, β-sheets, and random coils in peptides, typically in the ultraviolet range (185-240 nm). creative-proteomics.com The near-UV CD spectrum (>250 nm) can provide information on the tertiary structure, with signals in the 250-300 nm region arising from aromatic amino acids and disulfide bridges. scirp.org CD has been used to characterize the secondary structure of synthesized cyclotides like Kalata B2. scirp.org It can also be used to analyze changes in secondary structure upon interaction with liposomes, as shown for cycloviolacin O2. diva-portal.org
Mass Spectrometry for Peptide Identification, Sequencing, and Post-Translational Modification Analysis
Mass spectrometry (MS) is indispensable for the identification, sequencing, and analysis of post-translational modifications (PTMs) in cyclotides, including this compound. contractlaboratory.comdoi.orgresearchgate.netnih.govacs.orgualberta.canih.gov Given the complexity of cyclotide mixtures in plant extracts, MS-based approaches are crucial for their comprehensive characterization. doi.orgnih.govacs.orgmdpi.com
LC-MS/MS and MALDI-TOF/TOF Applications
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization - Time of Flight/Time of Flight (MALDI-TOF/TOF) are commonly used techniques for analyzing cyclotides. contractlaboratory.comscirp.orgdoi.orgresearchgate.netnih.govacs.orgualberta.caresearchgate.netnih.gov
MALDI-TOF MS has been used for the initial screening of plant extracts for cyclotides, identifying peptides in the characteristic mass range of 2500-4000 Da. doi.orgnih.govacs.orgualberta.canih.gov While MALDI-TOF can indicate the presence of multiple cyclotides in a fraction, standard HPLC separation may not fully resolve co-eluting cyclotides, necessitating further purification or more advanced MS techniques for sequencing. acs.orgnih.gov
LC-MS/MS is widely applied for cyclotide analysis. scirp.orgdoi.orgresearchgate.netnih.govacs.orgualberta.ca For peptide sequencing using MS/MS, cyclotides typically require linearization by reduction and alkylation of disulfide bonds followed by enzymatic digestion (e.g., with trypsin or Glu-C) to produce linear fragments that are amenable to fragmentation and analysis. diva-portal.orgdoi.orgacs.orgresearchgate.netnih.gov The fragmentation patterns (b- and y-ions) obtained from MS/MS spectra allow for the deduction of the amino acid sequence. doi.orgohio-state.edu Combining the sequence information from different enzymatic digests and aligning the fragments is a strategy used to assemble the full cyclotide sequence. researchgate.net
MALDI-TOF/TOF analysis, particularly when combined with enzymatic digestion, is a powerful tool for efficient sequence elucidation and the discovery of novel cyclotide sequences, even in peptide mixtures. acs.orgresearchgate.netnih.gov
Orbitrap LC-MS for High-Resolution Characterization
Orbitrap mass analyzers, often coupled with Liquid Chromatography (LC-Orbitrap MS), provide high-resolution and accurate mass measurements, which are beneficial for the detailed characterization of cyclotides and their PTMs. contractlaboratory.comresearchgate.netmdpi.comunivie.ac.atnih.govprotocols.io
Orbitrap LC-MS has been used to identify and characterize cyclotides from various plant tissues, offering improved quality and sensitivity compared to some earlier methods. researchgate.netmdpi.com High-resolution MS data from Orbitrap instruments can be used for accurate mass measurements and to estimate peptide purity. univie.ac.at Combining Orbitrap Exploris mass spectrometry with cyclotide-specific database searching methods allows for the successful identification of numerous cyclotides with high confidence, even from small amounts of plant extract. mdpi.com This high-resolution capability is particularly valuable for the precise identification and localization of PTMs. nih.gov
Bioassays for Mechanistic and Preclinical Evaluation
Bioassays are essential for evaluating the biological activities of this compound, investigating its mechanism of action, and conducting preclinical evaluations. contractlaboratory.comrsc.orguq.edu.auresearchgate.net
Bioactivity assays are used to evaluate cyclotides for various activities, including antimicrobial, cytotoxic, hemolytic, and insecticidal effects. contractlaboratory.comxiahepublishing.com These assays provide functional relevance in drug discovery and screening. contractlaboratory.com
For this compound, bioassays have confirmed its uterotonic activity, showing its ability to induce strong contractility on human uterine smooth muscle cells. ijsred.comacs.org Radioligand displacement and second messenger-based reporter assays have identified oxytocin (B344502) and vasopressin V1a receptors as molecular targets for this compound, demonstrating its activity as a partial agonist for these G protein-coupled receptors. acs.orgmedchemexpress.com
Mechanistic studies using bioassays have provided insights into how cyclotides exert their effects. For example, the biological mechanism of action for some cyclotides involves interacting with cellular membranes, potentially disrupting their activity or forming pores. xiahepublishing.commdpi.comdiva-portal.org this compound possesses membrane-permeating capabilities, and its interaction with membranes, particularly targeting phosphatidylethanolamine-enriched phospholipids (B1166683), is implicated in its activity. medchemexpress.commdpi.comacs.org Bioassays evaluating membrane disruption, such as leakage assays, are used to study this aspect of cyclotide function. diva-portal.org
Preclinical evaluation of cyclotides often begins with in vitro assays to assess cytotoxicity against various cell lines, including cancer cells. diva-portal.orgmdpi.comdiva-portal.org While the provided outline excludes dosage and safety profiles, it is relevant to note that these initial bioassays inform the potential therapeutic applications and guide further preclinical development. mdpi.comdiva-portal.orgdiva-portal.org
Data Table: Summary of Analytical Techniques Applied to Cyclotides
| Technique | Application | Key Findings/Purpose | Relevant Sections |
| NMR Spectroscopy | 3D Structure Determination | Predominant method for solution structures. xiahepublishing.comrsc.orguq.edu.au | 6.1.1 |
| Ligand-Receptor Interaction Studies | Investigating binding to protein targets. mdpi.com | 6.1.1 | |
| Membrane Binding Studies | Defining orientation and interaction with model membranes (e.g., DPC micelles). nih.goviapc-obp.commdpi.com Divalent cation effects. rsc.orguq.edu.aunih.govmdpi.comijsred.comuq.edu.au | 6.1.1 | |
| Circular Dichroism (CD) | Secondary Structure Analysis | Monitoring folding and beta-sheet content. contractlaboratory.commdpi.com Assessing structural integrity and stability. contractlaboratory.com | 6.1.2 |
| Tertiary Structure Analysis (Near-UV) | Information on aromatic residues and disulfide bonds. scirp.org | 6.1.2 | |
| Mass Spectrometry (MS) | Peptide Identification and Characterization | Initial screening and mass determination. doi.orgnih.govacs.orgualberta.canih.gov | 6.2 |
| Sequencing (LC-MS/MS, MALDI-TOF/TOF) | De novo sequencing and confirmation of sequences after enzymatic digestion. doi.orgacs.orgresearchgate.netnih.gov | 6.2.1 | |
| Post-Translational Modification (PTM) Analysis | Identification and localization of modifications. nih.govacs.orgnih.gov | 6.2 | |
| Orbitrap LC-MS | High-Resolution Characterization | Accurate mass measurements, improved sensitivity, and detailed PTM analysis. contractlaboratory.comresearchgate.netmdpi.comunivie.ac.atnih.govprotocols.io | 6.2.2 |
| Bioassays | Evaluation of Biological Activities | Assessing antimicrobial, cytotoxic, hemolytic, insecticidal, and uterotonic activities. contractlaboratory.comxiahepublishing.comijsred.comacs.org | 6.3 |
| Mechanism of Action Studies | Investigating membrane interaction, pore formation, and receptor binding. xiahepublishing.commdpi.comdiva-portal.orgacs.orgmedchemexpress.commdpi.comacs.org | 6.3 | |
| Preclinical Evaluation (in vitro/in vivo) | Initial assessment of cytotoxicity and potential therapeutic effects. diva-portal.orgmdpi.comdiva-portal.org | 6.3 |
Radioligand Displacement Assays for Receptor Binding Affinity
Radioligand displacement assays are considered a gold standard for measuring the affinity of a ligand for its target receptor. eurofinsdiscovery.comgiffordbioscience.com This technique involves using a radioactively labeled ligand (radioligand) that binds specifically to the receptor of interest. oncodesign-services.comrevvity.com Unlabeled test compounds, such as this compound, are then added at varying concentrations to compete with the radioligand for binding sites. giffordbioscience.comoncodesign-services.com The reduction in bound radioligand as the concentration of the test compound increases provides a measure of the test compound's affinity for the receptor. giffordbioscience.comoncodesign-services.com
For this compound, radioligand displacement assays have been instrumental in identifying its molecular targets. Studies have confirmed that this compound interacts with the oxytocin and vasopressin V1a receptors, which are members of the G protein-coupled receptor (GPCR) family. nih.govpnas.orgescop.com These assays help determine the equilibrium dissociation constant (Kd) for saturation experiments and the inhibition constant (Ki) or IC50 for competition binding assays, providing quantitative data on binding affinity. giffordbioscience.comoncodesign-services.comrevvity.comnih.gov
Second Messenger Assays (e.g., IP1 accumulation, cAMP) for Receptor Activation
Second messenger assays are employed to evaluate the functional consequences of ligand binding to GPCRs, such as the oxytocin and vasopressin V1a receptors targeted by this compound. nih.govpnas.orgescop.combmglabtech.com GPCR activation often leads to changes in the intracellular concentrations of second messengers like inositol (B14025) monophosphate (IP1) and cyclic adenosine (B11128) monophosphate (cAMP). bmglabtech.combenthamopen.combmglabtech.com
For Gq-coupled receptors, activation typically results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). benthamopen.com IP3 then triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). benthamopen.com IP1 is a stable metabolite of the inositol phosphate (B84403) pathway and its accumulation is often measured as an indicator of Gq-coupled receptor activation. benthamopen.combmglabtech.com Assays like the IP-One HTRF assay are used for this purpose, where the signal is inversely proportional to IP1 levels. bmglabtech.combmglabtech.com
For Gs-coupled receptors, activation stimulates adenylyl cyclase (AC), increasing intracellular cAMP levels. benthamopen.com Conversely, Gi-coupled receptor activation inhibits AC, decreasing cAMP. benthamopen.com Assays measuring cAMP accumulation or reduction are used to assess the activity of ligands at these receptors. bmglabtech.combenthamopen.combmglabtech.com
Studies on this compound have utilized second messenger assays to confirm its activity as a partial agonist at the oxytocin and vasopressin V1a receptors. meduniwien.ac.atmedchemexpress.com These assays provide functional data that complements the binding affinity information obtained from radioligand displacement studies. eurofinsdiscovery.com
Cell-Based Assays for Membrane Permeation and Cytotoxicity (e.g., MTT, SYTOX green)
Cell-based assays are essential for understanding how this compound interacts with cell membranes and its potential effects on cell viability. This compound is known to possess membrane-permeating capabilities. medchemexpress.cominvivochem.cn
Cytotoxicity assays, such as the MTT assay, are widely used to measure cell viability and proliferation. nih.govresearchgate.net The MTT assay relies on the ability of metabolically active cells to convert a yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals, which can be quantified spectrophotometrically. nih.gov A decrease in formazan production indicates reduced cell viability or increased cytotoxicity. Studies have used the MTT assay to evaluate the dose-dependent cytotoxicity of this compound on various cell lines, including glioblastoma cells. nih.gov
Membrane permeation can be assessed using dyes like SYTOX Green. researchgate.net SYTOX Green is a fluorescent nucleic acid stain that is impermeable to live cells but can enter cells with compromised membranes, indicating cell death or membrane damage. thermofisher.comthermofisher.com The increase in fluorescence upon binding to nucleic acids allows for the detection of cells with disrupted membrane integrity. thermofisher.comthermofisher.com The SYTOX green assay has been used in studies involving cyclotides to investigate their mechanism of action, such as pore formation on the plasma membrane. researchgate.net
Research on this compound has explored its selective membrane disruption properties, particularly its high affinity for phosphatidylethanolamine (B1630911) (PE) lipids. nih.gov Amino acid substitutions in this compound, such as at Tyr15, have been shown to be crucial for its PE-selective membrane permeabilization activity. nih.gov
Muscle Contractility Assays (e.g., uterine smooth muscle)
Muscle contractility assays are used to measure the ability of a substance to induce contraction in muscle tissue. Given that this compound was originally discovered based on its use in traditional medicine to accelerate labor, assays using uterine smooth muscle are particularly relevant. nih.govpnas.orgescop.com
These assays typically involve isolating muscle tissue, such as human uterine smooth muscle cells or myometrium, and exposing it to varying concentrations of this compound. nih.govpnas.orgescop.com The resulting muscle contractions are then measured and recorded, often using force transducers. This allows for the determination of the potency and efficacy of this compound in inducing muscle contraction.
Studies have shown that this compound induces strong contractility on human uterine smooth muscle cells. nih.govpnas.orgescop.com This observed uterotonic activity was a key factor in the identification of the oxytocin and vasopressin V1a receptors as molecular targets for this compound. nih.govpnas.orgescop.com These assays provide direct evidence of the physiological effect of this compound on relevant muscle tissue.
Computational and Bioinformatic Approaches
Computational methods play a vital role in complementing experimental studies of this compound, providing insights into its structure, interactions, and potential modifications.
Homology Modeling of this compound and Receptor Complexes
Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on the known experimental structure of a related protein (template). This is particularly useful when experimental structures of the protein of interest, such as this compound or its receptor complexes, are not available or are difficult to obtain.
In the context of this compound, homology modeling has been used to create models of its complexes with receptors like the human oxytocin receptor (OTR). nih.gov These models are often based on the structures of related receptors, such as the mouse µ-opioid receptor or the rat neurotensin (B549771) receptor. nih.gov While homology models have limitations, they can provide valuable insights into how this compound might interact with its target receptors at a structural level. nih.gov For instance, homology models have suggested that a portion of this compound, specifically loop 3, might be buried within the ligand binding pocket of the receptor, despite the cyclotide's larger size compared to endogenous ligands. nih.govuq.edu.au
Molecular Docking and Ligand-Receptor Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation (binding pose) and affinity of a small molecule (ligand) when bound to a larger molecule (receptor). openaccessjournals.comopenaccessjournals.comnih.gov This technique simulates the binding process and helps to understand the interactions between the ligand and the receptor at the atomic level. openaccessjournals.comopenaccessjournals.com
For this compound, molecular docking can be used to predict how it fits into the binding pockets of its target receptors, such as the oxytocin and vasopressin V1a receptors. nih.govpnas.orgescop.comnih.gov Docking algorithms explore various possible binding orientations and conformations of the ligand within the receptor's binding site and use scoring functions to estimate the binding affinity. openaccessjournals.comopenaccessjournals.comnih.gov
Molecular docking studies on cyclotides, including Kalata B1 (a related cyclotide), have been performed to predict interactions with target proteins like neuraminidase. biorxiv.org These studies can identify key amino acid residues involved in the interaction and estimate binding energies. biorxiv.org While specific detailed docking data for this compound with its GPCR targets from the search results is limited to the conceptual use in conjunction with homology modeling nih.gov, the principle of molecular docking is broadly applicable to predicting its interactions and guiding the design of modified cyclotides with altered binding properties. nih.govpnas.orgescop.comnih.gov Computational approaches like molecular dynamics simulations can further explore the dynamic nature of these ligand-receptor interactions. meduniwien.ac.atopenaccessjournals.com
Bioinformatic Databases (e.g., CyBase, UniProt) for Sequence and Structural Data
Bioinformatic databases such as CyBase and UniProt serve as crucial repositories for sequence and structural data on cyclotides, including this compound uq.edu.auxiahepublishing.comrsc.orguq.edu.auresearchgate.net. These databases facilitate the analysis and classification of cyclic proteins and aid in the discovery and characterization of novel cyclotides rsc.orguq.edu.auresearchgate.net.
UniProt (specifically UniProtKB) provides detailed information on this compound under the accession number P58457 (KAB7_OLDAF) uniprot.orgebi.ac.uk. This entry confirms its origin from Oldenlandia affinis and classifies it as a plant protein rcsb.orguniprot.orgrcsb.org. The UniProt entry includes the protein sequence, which in its precursor form is 111 amino acids long, with the mature this compound peptide corresponding to residues 76-104 uniprot.org. The mature this compound peptide consists of 29 amino acids rcsb.orgrcsb.org.
UniProt annotations highlight key post-translational modifications essential for this compound's structure, including the cyclopeptide cross-link between residues 76 and 104, and disulfide bonds uniprot.org. There are three disulfide bonds indicated, consistent with the cyclotide family's characteristic cystine knot: 80↔94, 84↔96, and 89↔101 uniprot.org. These disulfide linkages form the core of the cystine knot motif uq.edu.aumdpi.com.
CyBase is a specialized database for cyclic protein sequences and structures, providing extensive data on cyclotides uq.edu.auijsred.comrsc.orguq.edu.au. It complements databases like UniProt by offering a focused resource for this unique class of peptides uq.edu.aunih.gov. CyBase includes sequence information and structural data, often linking to entries in the Protein Data Bank (PDB) uq.edu.aurcsb.orgrcsb.org.
Structural data for this compound is available in the Protein Data Bank (PDB). For instance, PDB entry 2M9O corresponds to the solution structure of this compound determined by NMR spectroscopy rcsb.org. This entry provides the 3D coordinates and details of the structure, including the arrangement of the peptide backbone and the disulfide bonds rcsb.org. Another PDB entry, 2JWM, describes the NMR spatial structure of a ternary complex of this compound with Mn2+ and DPC micelle, offering insights into its membrane interaction rcsb.org. The structural data confirms the presence of the characteristic cystine knot uq.edu.aumdpi.com.
Analysis of cyclotide sequences in databases like CyBase and UniProt reveals conserved features, such as the six cysteine residues, which are crucial for the disulfide bond connectivity uq.edu.aumdpi.com. While the cysteine framework is conserved, the sequences in the loops between the cysteines can vary, contributing to the diversity and different bioactivities observed among cyclotides uq.edu.auxiahepublishing.com.
The sequence of mature this compound, as found in these databases, is GLPVCGETCTLGTCYTQGCTCSWPICKRN rcsb.org. This sequence contains the six conserved cysteine residues (C) involved in the disulfide bonds.
Bioinformatic analysis of cyclotide sequences, often utilizing data from CyBase and UniProt, has shown that cyclotides are largely free of post-translational modifications other than cyclization and disulfide bonding uq.edu.au. The conserved Asn or Asp residue at the C-terminus of the cyclotide domain in the precursor protein is essential for the biosynthetic cyclization uq.edu.au.
Databases like UniProt also provide functional annotations based on sequence and structural analysis. For this compound, UniProt suggests it probably participates in a plant defense mechanism and has hemolytic activity uniprot.org.
The integration of sequence data from UniProt and structural data from PDB, accessible through or referenced by bioinformatic resources, allows for a comprehensive understanding of this compound's molecular characteristics and provides a basis for further research into its function and potential applications.
Here is a summary of key data points for this compound from bioinformatic databases:
| Database | Accession/ID | Data Type | Key Information |
| UniProt | P58457 | Sequence, Annotation | Mature peptide sequence (29 aa), precursor sequence (111 aa), disulfide bonds, cyclization, origin (Oldenlandia affinis), proposed function (plant defense, hemolytic activity) uniprot.orgebi.ac.uk |
| PDB | 2M9O | Structure (NMR) | Solution structure of this compound rcsb.org |
| PDB | 2JWM | Structure (NMR) | Structure of this compound in complex with Mn2+ and DPC micelle rcsb.org |
| CyBase | - | Sequence, Structure | Database for cyclic proteins, includes this compound sequence and structural data uq.edu.auijsred.comrsc.orguq.edu.au |
Future Directions and Research Opportunities in Kalata B7 Studies
Expanding the Repertoire of Kalata B7-Derived Biomolecular Tools
The inherent stability and structural plasticity of this compound make it an attractive template for developing novel peptide-based tools with enhanced properties. nih.govpnas.orgnih.gov
Exploration of Intracellular Target Modulation by this compound Analogues
While cyclotides are known for their membrane interactions, some have demonstrated the ability to cross cell membranes and modulate intracellular targets. nih.govacs.orgmdpi.com This opens up exciting possibilities for using this compound analogues to target intracellular protein-protein interactions or enzymes. nih.govacs.orgmdpi.com Research in this area could involve designing this compound variants with enhanced cell-penetrating properties, potentially by modifying their surface charge or incorporating specific internalization signals. nih.govacs.org Exploring the mechanisms by which this compound and its analogues enter cells, such as macropinocytosis or other endocytic pathways, will be crucial for developing effective intracellular delivery systems. rsc.org Further studies are needed to identify specific intracellular targets that can be modulated by this compound-derived peptides and to assess their therapeutic potential. nih.govacs.org
Deepening Understanding of this compound’s Interactions with Biological Systems
A more comprehensive understanding of how this compound interacts with its biological targets and membranes is essential for rational design and therapeutic development.
Investigating Specificity and Cross-Reactivity with Related Receptors
This compound is known to interact with the oxytocin (B344502) and vasopressin V1a receptors, acting as a partial agonist. tandfonline.comnih.govresearchgate.netnih.govtandfonline.commdpi.commedchemexpress.com Future research should delve deeper into the molecular details of these interactions to understand the basis of its affinity and partial agonism. tandfonline.comresearchgate.nettandfonline.com Investigating the specificity of this compound and its analogues towards different receptor subtypes within the vasopressin and oxytocin receptor family, as well as potential cross-reactivity with other related GPCRs, is crucial for designing selective ligands with reduced off-target effects. researchgate.netacs.orgtandfonline.commdpi.com Studies have shown that even minor sequence variations in cyclotides can lead to different receptor binding profiles. acs.org Techniques such as site-directed mutagenesis of both this compound and the receptors, coupled with binding and functional assays, can provide valuable insights into the key residues involved in recognition and activation. acs.orgnih.gov Furthermore, exploring the interaction of this compound with insect GPCRs, such as the inotocin receptor, could shed light on its natural biological role and potential as a biopesticide. rsc.org
Detailed Biophysical Characterization of Membrane Interaction Kinetics
This compound, like other cyclotides, interacts with biological membranes, particularly those containing phosphatidylethanolamine (B1630911) (PE) lipids. nih.govijsred.commdpi.comnih.govxiahepublishing.com While initial studies have characterized its binding to model membranes, a more detailed biophysical characterization of the interaction kinetics is needed. nih.govrsc.orgnih.govmdpi.comnih.gov Techniques such as surface plasmon resonance (SPR), quartz crystal microbalance with dissipation monitoring (QCM-D), and advanced NMR spectroscopy can provide quantitative data on binding affinities, rates of association and dissociation, and the depth and orientation of this compound insertion into the lipid bilayer. nih.govrsc.orgnih.govmdpi.comnih.govmdpi.commdpi.com Understanding how sequence modifications, lipid composition, and the presence of divalent cations influence these interactions is critical for modulating membrane binding and minimizing potential toxicity associated with membrane disruption. nih.govmdpi.comxiahepublishing.commdpi.commdpi.com For example, studies have shown that the presence of divalent cations can influence the interaction of this compound with membranes, and specific residues like Tyr15 are crucial for PE selectivity. nih.govmdpi.com
Advancements in Biosynthetic Engineering and Production
Efficient and scalable production methods are essential for the research and potential therapeutic application of this compound and its analogues.
Significant progress has been made in both chemical synthesis and recombinant expression of cyclotides. nih.govnih.gov Future directions include optimizing these methods to improve yield, purity, and cost-effectiveness, particularly for modified this compound sequences. nih.govnih.gov Advancements in biosynthetic engineering, such as the use of intein-mediated protein splicing or engineered asparaginyl endopeptidases (AEPs), offer promising avenues for producing cyclotides with native-like cyclization in heterologous expression systems like E. coli or plants. nih.govnih.gov Further research into the plant's natural biosynthetic pathway of this compound can also provide insights for developing more efficient in vitro or in vivo production systems. nih.govacs.orgnih.govresearchgate.net Exploring alternative host plants or developing transgenic approaches for this compound production could also enhance scalability and potentially offer cost advantages. researchgate.netacs.org Addressing challenges related to oxidative folding and disulfide bond formation during recombinant expression is also a critical area for future research. nih.govrsc.orgnih.gov
Engineered Plant Systems for Enhanced Cyclotide Production
Engineered plant systems offer a promising avenue for the cost-effective and scalable production of cyclotides like this compound. Cyclotides are naturally gene-encoded peptides, and their biosynthesis involves a series of proteolytic events mediated by asparaginyl endopeptidases (AEPs) for backbone cyclization. nih.gov Proof-of-concept studies using Nicotiana benthamiana have demonstrated the feasibility of producing cyclic peptides by co-expressing specific ligase-capable AEPs with suitable peptide precursor genes. nih.gov
While significant progress has been made in producing cyclotides such as kalata B1 in engineered plants, the efficiency of production can vary depending on the specific cyclotide and plant system used. nih.gov For instance, the production of a kalata B1 variant ([T20K]kB1) in Nicotiana benthamiana proved to be inefficient in some studies, highlighting the need for optimization. nih.gov
Future research in this area aims to optimize co-expressed cyclizing enzymes, precursor peptide arrangements, and transgene regulatory regions to maximize cyclotide yield in plant systems. nih.govresearchgate.net The goal is to achieve sustainable and cost-effective production of this compound and its engineered variants, potentially reaching yields of up to 1.0 mg/g dry mass in isolated infiltrated leaves. researchgate.net Establishing cyclotide-producing plant cell suspension cultures is also being explored, with some success reported for kalata B1 production. uq.edu.au
Cell-Free Synthesis and Directed Evolution of this compound Variants
Cell-free synthesis and directed evolution techniques provide powerful tools for generating and screening libraries of this compound variants with altered or enhanced properties. These methods allow for controlled peptide synthesis and modification outside the complex cellular environment.
Cell-free systems, such as those utilizing microbial expression systems like E. coli, can achieve cyclotide expression yields comparable to those found in plants grown in vitro. mdpi.com The simplicity and faster growth rates of bacteria make them an attractive alternative for low-cost production. mdpi.com
Directed evolution, often combined with display methods like ribosome display and yeast display, enables the selection of peptides with desired binding affinities and specificities for target molecules. cuni.cz This approach can be used to generate high-affinity and specific binders based on protein scaffolds. cuni.cz
While chemical synthesis methods, such as solid-phase peptide synthesis (SPPS), have been widely used for producing cyclotides and their analogues, including this compound, and have facilitated structure-activity relationship studies, they can be costly for large-scale production. uq.edu.auresearchgate.netmdpi.comnih.gov Chemoenzymatic methods, utilizing AEP-like ligases, offer another route for cyclotide production, which does not necessarily require the linear precursor to be natively folded for efficient cyclization. mdpi.comresearchgate.net
Future research involves leveraging these synthesis and evolution methods to create diverse libraries of this compound variants. By introducing sequence variations and screening for desired activities, researchers can identify novel peptides with improved potency, selectivity, or other pharmacological properties.
Addressing Challenges for Preclinical Application and Further Research
Despite the promising properties of this compound and the advancements in its production and engineering, several challenges need to be addressed to facilitate its preclinical application and further research.
One significant challenge is the potential for off-target effects and toxicity observed with some cyclotides, including this compound and other kalata family members, which have been shown to interact with phosphatidylethanolamine-containing lipids in cellular membranes, leading to membrane disruption. mdpi.comnih.govmdpi.com This interaction is thought to contribute to observed hemolytic properties and cardiotoxicity. nih.govmdpi.com
Another challenge in developing cyclotide-based therapeutics, particularly those targeting GPCRs, is ensuring correct folding of engineered cyclotides, which may explain why some engineered cyclotides have not yet progressed to human clinical trials. rsc.org A broader understanding of cyclotide oxidative folding and how grafting influences this process is crucial. rsc.org
Improving in vitro Potency and Selectivity for Specific Molecular Targets
This compound has been identified as a partial agonist of human oxytocin and vasopressin V1a receptors, with EC50 values ranging from 1 to 10 µM. mdpi.commdpi.commedchemexpress.com While this demonstrates interaction with pharmacologically relevant targets, the activity is modest compared to the natural ligands, which have EC50 values around 1 nM. mdpi.com this compound has also been shown to interact with insect inotocin receptors. rsc.orgresearchgate.net
Improving the in vitro potency and selectivity of this compound for specific molecular targets is a key area of future research. Molecular grafting, where bioactive epitopes from other peptides are inserted into the cyclotide scaffold, has proven to be a powerful strategy to enhance pharmacological properties, including receptor selectivity. mdpi.comrsc.org Studies have shown that cyclotide frameworks can be used to selectively distinguish between closely related receptors. acs.org For example, a peptide epitope based on residues 14-22 of this compound, which resembles human oxytocin, showed considerably higher activity on the human oxytocin receptor than the full-length cyclotide. uq.edu.au
Future efforts will focus on rational design and high-throughput screening of this compound variants and grafted cyclotides to identify those with significantly improved affinity and selectivity for desired GPCRs or other molecular targets. mdpi.com This involves understanding the structural basis of this compound's interaction with its targets and designing modifications that optimize these interactions while minimizing off-target binding.
Optimizing Design for Reduced Off-Target Effects in Preclinical Models
Reducing off-target effects is critical for the successful preclinical development of this compound-based therapeutics. The membrane-disrupting activity observed with this compound and other kalata cyclotides highlights the need to optimize their design to mitigate this issue. nih.govmdpi.com
Strategies to address this include modifying the residues involved in membrane interaction while preserving the desired target activity. Understanding the specific residues and structural features of this compound responsible for its interaction with phosphatidylethanolamine-containing membranes is essential for rational design efforts. medchemexpress.comnih.gov
Peptide engineering approaches, such as amino acid substitutions or modifications, can be employed to reduce non-specific membrane binding and improve the therapeutic window. nih.govresearchgate.net The inherent stability of the cyclotide scaffold, conferred by its cyclic backbone and cystine knot, allows for such modifications while maintaining structural integrity. researchgate.netresearchgate.net
Q & A
Q. What are the structural characteristics of Kalata B7, and how do they influence its stability and bioactivity?
this compound is a cyclic knotted peptide (cyclotide) with a conserved cyclic cystine knot (CCK) motif. Its structure includes six cysteine residues forming three disulfide bonds, creating a rigid scaffold that enhances proteolytic and thermal stability . Structural characterization typically employs nuclear magnetic resonance (NMR), circular dichroism (CD), and mass spectrometry (MS) to confirm cyclization and disulfide connectivity. The CCK motif is critical for membrane interaction and bioactivity, as disruption of the cyclic backbone reduces stability and potency .
Q. What are the known biological targets of this compound, and what experimental methods validate these interactions?
this compound interacts with G protein-coupled receptors (GPCRs), including vasopressin V1a and oxytocin receptors (EC50: 1–10 µM), and insect inotocin receptors (EC50: 2.2–7.2 µM) . Assays such as calcium flux measurements, competitive binding studies, and in vitro tissue contraction models (e.g., human uterine smooth muscle cells) are used to validate interactions. Membrane phospholipid affinity, measured via surface plasmon resonance (SPR) or fluorescence-based leakage assays, further elucidates its mechanism .
Advanced Research Questions
Q. How can methodological variations in cyclotide synthesis impact the reproducibility of this compound’s bioactivity?
Solid-phase peptide synthesis (SPPS) and native chemical ligation are common methods for this compound production. Variations in cyclization efficiency, purification (e.g., reverse-phase HPLC), and folding conditions (e.g., redox buffers) can alter disulfide bond topology, leading to batch-to-batch variability. Rigorous characterization via UPLC/MS, <sup>1</sup>H-NMR, and functional assays (e.g., hemolysis or receptor activation) is essential to ensure consistency .
Q. What strategies address discrepancies in reported cytotoxic effects of this compound across studies?
Discrepancies in IC50 values (e.g., <22 µM in glioblastoma vs. variable hemolytic activity) may arise from differences in cell lines, membrane lipid composition, or peptide purity. Researchers should:
Q. How can this compound’s therapeutic potential be optimized while minimizing hemolytic side effects?
Structure-activity relationship (SAR) studies reveal that loop 3 and 6 residues modulate hemolysis. Strategies include:
Q. What in silico and experimental approaches predict this compound’s membrane interaction mechanisms?
Molecular dynamics (MD) simulations model peptide-lipid interactions, identifying key residues (e.g., Trp<sup>23</sup>) responsible for membrane insertion. Experimentally, fluorescence quenching assays and cryo-electron microscopy validate membrane disruption patterns. Combining these methods clarifies how this compound achieves selective toxicity .
Methodological Recommendations
- Experimental Design : Include positive controls (e.g., Kalata B1 for hemolysis assays) and validate receptor specificity using knockout cell lines.
- Data Interpretation : Use meta-analysis to reconcile conflicting results, focusing on shared experimental parameters (e.g., pH, temperature).
- Ethical Compliance : Adhere to guidelines for in vitro uterine contraction studies, ensuring cell sourcing and consent protocols meet institutional standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
